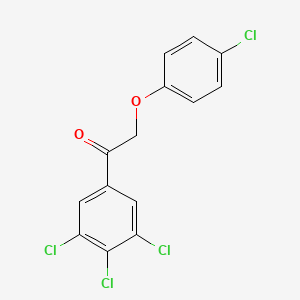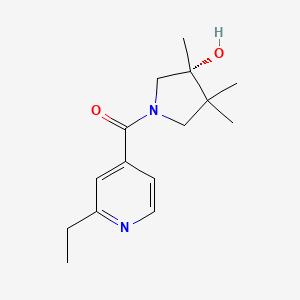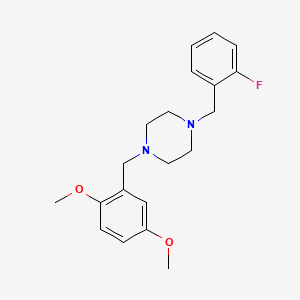![molecular formula C17H18FNO2 B5635500 N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide, also known as FBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. FBM is a derivative of biphenyl, a common organic compound, and it has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide is not fully understood, but it is believed to work through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. By inhibiting HDACs, this compound may be able to slow down the growth of cancer cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have an effect on glucose metabolism, which could make it useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide. One area of research could be the development of this compound-based anti-cancer drugs. Additionally, further research could be done to understand the mechanism of action of this compound and its effects on various signaling pathways. Another area of research could be the development of more efficient synthesis methods for this compound and its derivatives. Finally, further research could be done to explore the potential applications of this compound in the treatment of other diseases such as diabetes and oxidative stress-related diseases.
Conclusion:
This compound is a synthetic compound that has potential applications in various areas of scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Additionally, more efficient synthesis methods for this compound and its derivatives could make it more accessible for use in lab experiments.
Méthodes De Synthèse
N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide can be synthesized through a multi-step process starting with the reaction of 4-fluorobenzaldehyde and 3-bromobenzyl alcohol to form 4'-fluoro-3'-(hydroxymethyl)biphenyl. This intermediate is then reacted with propanoyl chloride to obtain this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
N-[[3-[4-fluoro-3-(hydroxymethyl)phenyl]phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-17(21)19-10-12-4-3-5-13(8-12)14-6-7-16(18)15(9-14)11-20/h3-9,20H,2,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNRUPEQSOCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC(=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5635437.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)

![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)


![1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)

